molecular formula C21H19N3O4 B2554777 3-(1H-benzimidazol-2-yl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one CAS No. 301308-66-7

3-(1H-benzimidazol-2-yl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one

Cat. No.: B2554777
CAS No.: 301308-66-7
M. Wt: 377.4
InChI Key: XZYFLFLATYOYTA-UHFFFAOYSA-N
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Description

Benzimidazole derivatives are one of the important heterocyclic templates for the intensive investigation in chemical sciences due to their well-known applications and interesting biological activity profile . They are effective against various strains of microorganisms . Substituted benzimidazole derivatives possess various biological activities, including antibacterial, antifungal, antinematode, antiviral, anticancer, and antiprotozoal properties .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with other compounds. For example, it was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .


Molecular Structure Analysis

The benzimidazole moiety is essentially planar. The thioamide group is inclined by 54.80 (14)° to the benzimidazole ring system . The morpholine ring is disordered over two sets of sites, with chair conformations for both components .


Chemical Reactions Analysis

The strategies for the synthesis of benzimidazole derivatives include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Scientific Research Applications

Antioxidant and Glucosidase Inhibitory Activities

A study detailed the synthesis of benzimidazoles containing morpholine skeletons, demonstrating their significant in vitro antioxidant activities and glucosidase inhibitory potentials. The compounds were synthesized through a 'onepot' nitro reductive cyclization reaction and evaluated using various antioxidant assays, revealing high scavenging activity. Some analogs exhibited α-glucosidase inhibitory potential superior to the standard acarbose, indicating their potential in managing oxidative stress and glucose metabolism disorders (Özil, Parlak, & Baltaş, 2018).

Corrosion Inhibition

Another research focused on benzimidazole derivatives based on 8-hydroxyquinoline, investigating their corrosion inhibition behavior for steel in hydrochloric acid. The study found these compounds to be effective corrosion inhibitors, with efficiencies reaching up to 97.7%. This effectiveness was attributed to the formation of a protective layer on the steel surface, indicating the compounds' potential in industrial applications to prevent corrosion (Rbaa et al., 2020).

Anticancer Activity

Research into benzimidazole chromenes under microwave irradiation conditions has shown that these compounds exhibit significant anticancer activity against different tumor cell lines. This highlights their potential as leads for the development of new anticancer therapies, emphasizing the role of the benzimidazole chromene structure in mediating biological activity (Reddy et al., 2003).

Biological Evaluation of Novel Analogues

A structure-activity relationship study of benzimidazole analogues identified modifications at the benzimidazole ring significantly affecting the potency against class I PI 3-kinase enzymes. This research underscores the therapeutic potential of benzimidazole derivatives in targeting PI 3-kinases, which are crucial in signaling pathways involved in cancer and other diseases (Rewcastle et al., 2011).

Future Directions

The future directions in the field of benzimidazole derivatives involve overcoming challenges such as drug resistance, costly and tedious synthetic methods, little structural information of receptors, lack of advanced software, and so on .

Mechanism of Action

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c25-18-6-5-13-11-14(20-22-16-3-1-2-4-17(16)23-20)21(26)28-19(13)15(18)12-24-7-9-27-10-8-24/h1-6,11,25H,7-10,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYFLFLATYOYTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C=CC3=C2OC(=O)C(=C3)C4=NC5=CC=CC=C5N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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